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molecular formula C7H8OS B8790857 6,7-dihydro-4H-thieno[3,2-c]pyran

6,7-dihydro-4H-thieno[3,2-c]pyran

Cat. No. B8790857
M. Wt: 140.20 g/mol
InChI Key: JKVQRPWUDNCFBD-UHFFFAOYSA-N
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Patent
US07449580B2

Procedure details

To a solution of 9.5 g of triphenylphosphine dibromide dissolved in 50 mL of acetonitrile, 2 g of 6,7-dihydro-4H-thieno[3,2-c]pyrane obtained in Example 14 was added, and the resulting mixture was refluxed for 8 hours. The reaction product solution was concentrated by evaporation under reduced pressure. To the residue, 5 mL of ethyl acetate and then 15 mL of n-hexane were added. The resulting mixture was stirred for 1 hour at room temperature and 2 hours at below 5° C., filtered, and concentrated under reduced pressure. The residue was subjected to a silica gel column chromatography (eluent, n-hexane:ethyl acetate=10:1) to obtain 3.3 g (yield of 80%) of the title compound as a yellowish oil, of which analysis data were the same as obtained in Example 7.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[Br-:1].[Br-:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[S:22]1[C:30]2[CH2:29][CH2:28]O[CH2:26][C:25]=2[CH:24]=[CH:23]1>C(#N)C>[Br:1][CH2:28][CH2:29][C:30]1[S:22][CH:23]=[CH:24][C:25]=1[CH2:26][Br:2] |f:0.1.2|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
[Br-].[Br-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
S1C=CC=2COCCC21

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 1 hour at room temperature and 2 hours at below 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 8 hours
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction product solution was concentrated by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, 5 mL of ethyl acetate and then 15 mL of n-hexane were added
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCC=1SC=CC1CBr
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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